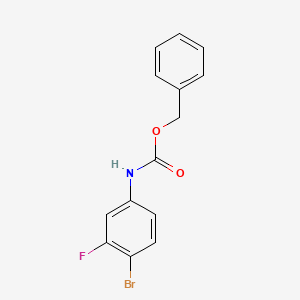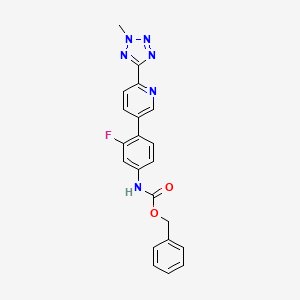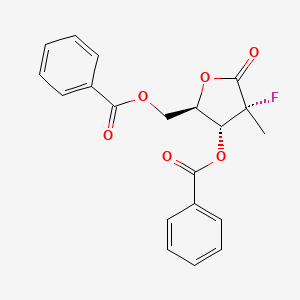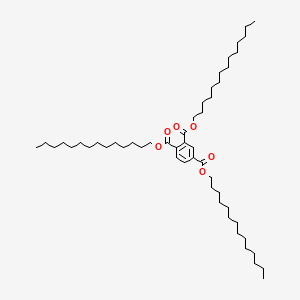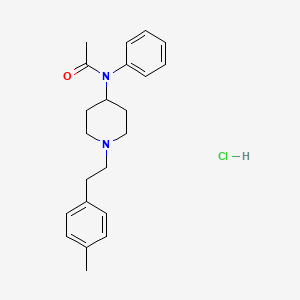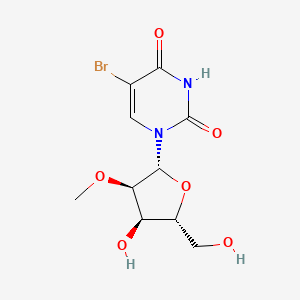
5-BroMo-2'-O-Methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2’-O-methyluridine is a purine nucleoside analog . It is an analog of Uridine and is used as a reagent in the synthesis of RNA containing rigid and nonperturbing cytidine-derived spin labels . It has a molecular formula of C10H13BrN2O6 and a molecular weight of 337.12 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2’-O-methyluridine has been studied using experimental and theoretical vibrational spectra . The molecule in the solid phase has been analyzed using FT-IR (400-4000 cm(-1)) and μ-Raman spectra (100-4000 cm(-1)) .
Chemical Reactions Analysis
5-Bromo-2’-O-methyluridine is incorporated into DNA during the synthetic phase of the cell cycle . It has been argued that gene duplication, DNA repair, or apoptotic cellular events might contribute to its labeling in vivo .
Physical And Chemical Properties Analysis
5-Bromo-2’-O-methyluridine has a density of 1.85±0.1 g/cm3 . More detailed physical and chemical properties were not found in the sources retrieved.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications : It has been used in synthesizing various pharmaceutical compounds. For instance, its analogs have been explored for antiviral activity against HIV (Warshaw & Watanabe, 1990). Additionally, derivatives of 5-Bromo-2'-O-Methyluridine have been used in the synthesis of other drugs, like the anti-AIDS drug Stavudine (Chen et al., 1995).
DNA Methylation and Differentiation Studies : It has been instrumental in understanding DNA replication and cellular differentiation. In neural stem cells, exposure to Bromodeoxyuridine (a related compound) was found to induce glial differentiation and reduce global DNA CpG methylation (Schneider & d’Adda di Fagagna, 2012).
Understanding Nucleic Acid Structures : Its role in nucleic acid triplex formation has been studied, where it was found that oligonucleotides containing this compound form more stable triplexes compared to those with only 2'-O-methyl substitution (Ono & Kan, 1994).
Biological Effects and Side Effects in Research : It has been observed that 5-Bromo-2'-dexoyuridine (BrdU) can produce behavioral and cellular changes, such as hyperlocomotion in rats following brain injury (Cooperrider et al., 2019).
Role in RNA Modification and Therapeutics : Studies have identified enzymes involved in the metabolism of 2'-O-Methyluridine, which is important for understanding the modification of RNA and potential applications in nucleic acid-based drugs (Aučynaitė et al., 2018).
Pharmacokinetics and ADME Studies : The absorption, distribution, metabolism, and excretion (ADME) properties of 2'-O-Methyluridine have been studied in mice to understand its pharmacokinetics and potential as a building block in siRNA therapeutics (Lozac’h et al., 2016).
Mécanisme D'action
Target of Action
5-Bromo-2’-O-Methyluridine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of these cells .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the replication of cancer cells. The induction of apoptosis leads to a series of biochemical events that result in characteristic cell changes and death .
Result of Action
The result of the action of 5-Bromo-2’-O-Methyluridine is the inhibition of the growth of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound prevents the replication of cancer cells and induces their death .
Action Environment
The action environment of 5-Bromo-2’-O-Methyluridine is the human body, specifically the lymphatic system where indolent lymphoid malignancies occur Environmental factors that could influence the compound’s action, efficacy, and stability include the patient’s overall health, the presence of other medications, and individual genetic factors.
Safety and Hazards
The safety data sheet for 5-Bromo-2’-O-methyluridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and germ cell mutagenicity . Specific target organ toxicity can occur with single exposure, with the respiratory system being a target organ .
Propriétés
IUPAC Name |
5-bromo-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJBSBZVARUGEX-JXOAFFINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

